7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with a fused bicyclic structureThe compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by methoxylation and subsequent carboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group and carboxylic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a pH probe with high selectivity and sensitivity.
Uniqueness
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific structural features and the presence of both methoxy and carboxylic acid groups.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-4-2-3-6-5-7(9(12)13)10-11(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
PPVSCOFZFZOTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NN21)C(=O)O |
Origin of Product |
United States |
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